molecular formula C20H32O4 B14301551 13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid CAS No. 114040-53-8

13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid

Cat. No.: B14301551
CAS No.: 114040-53-8
M. Wt: 336.5 g/mol
InChI Key: PITIULPUTHHIBJ-UHFFFAOYSA-N
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Description

13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid is a long-chain fatty acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid typically involves the epoxidation of a precursor fatty acid. The precursor fatty acid undergoes a series of reactions, including hydroxylation and epoxidation, to form the desired compound. Common reagents used in these reactions include peracids for epoxidation and hydroxylating agents such as osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular signaling and metabolism.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers and surfactants.

Mechanism of Action

The mechanism of action of 13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent adducts with proteins and other biomolecules. This interaction can modulate cellular signaling pathways and influence various biological processes.

Comparison with Similar Compounds

Similar Compounds

    14,15-Epoxy-5,8,11-eicosatrienoic acid: Another long-chain fatty acid with an oxirane ring.

    (5Z,8Z,11Z,17Z)-14,15-epoxyicosatetraenoic acid: A similar compound with additional double bonds.

Uniqueness

13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid is unique due to its specific structure, which includes a hydroxyl group and an oxirane ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

114040-53-8

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

13-[3-(4-hydroxypentyl)oxiran-2-yl]trideca-5,8,11-trienoic acid

InChI

InChI=1S/C20H32O4/c1-17(21)13-12-15-19-18(24-19)14-10-8-6-4-2-3-5-7-9-11-16-20(22)23/h2,4-5,7-8,10,17-19,21H,3,6,9,11-16H2,1H3,(H,22,23)

InChI Key

PITIULPUTHHIBJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O)O

Origin of Product

United States

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